molecular formula C19H26N2O4S2 B4034489 4-(PHENYLMETHANESULFONAMIDO)-N,N-DIPROPYLBENZENE-1-SULFONAMIDE

4-(PHENYLMETHANESULFONAMIDO)-N,N-DIPROPYLBENZENE-1-SULFONAMIDE

Cat. No.: B4034489
M. Wt: 410.6 g/mol
InChI Key: LLSFCGMIKIFDTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(PHENYLMETHANESULFONAMIDO)-N,N-DIPROPYLBENZENE-1-SULFONAMIDE is a useful research compound. Its molecular formula is C19H26N2O4S2 and its molecular weight is 410.6 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(benzylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide is 410.13339966 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Material Science Applications

The crystal structure of compounds similar to 4-[(benzylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide, such as oryzalin, has been analyzed, providing insights into their potential applications in materials science. The understanding of their crystal structure facilitates the exploration of their physical properties and the development of new materials with specific functionalities (Kang et al., 2015).

Inhibition of Enzymes and Potential Therapeutic Uses

Sulfonamide derivatives have been extensively studied for their ability to inhibit various enzymes, notably carbonic anhydrases. These enzymes are crucial in physiological processes, and their inhibition has implications for treating conditions such as cancer. For instance, biphenylsulfonamides have shown efficacy as inhibitors of carbonic anhydrase isozymes, demonstrating potential as therapeutic agents against various cancer types (Morsy et al., 2009).

Antimicrobial and Antitumor Activities

The synthesis and evaluation of sulfonamide derivatives for their antimicrobial and antitumor activities represent another significant area of research. Some derivatives have demonstrated promising results against specific cancer cell lines, indicating their potential use in developing new anticancer therapies (Cumaoğlu et al., 2015).

Chemical Nucleases and DNA Interaction

Sulfonamide compounds have been explored for their capacity to act as chemical nucleases, indicating their potential applications in molecular biology and genetic engineering. Their interaction with DNA and ability to induce structural changes present a basis for developing new tools for genetic manipulation and study (Macías et al., 2006).

Anticonvulsant Properties

Research into the anticonvulsant properties of sulfonamide derivatives, including their efficacy in seizure models, highlights their potential application in developing new treatments for epilepsy and other neurological disorders (Wang et al., 2015).

Properties

IUPAC Name

4-(benzylsulfonylamino)-N,N-dipropylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S2/c1-3-14-21(15-4-2)27(24,25)19-12-10-18(11-13-19)20-26(22,23)16-17-8-6-5-7-9-17/h5-13,20H,3-4,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSFCGMIKIFDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(PHENYLMETHANESULFONAMIDO)-N,N-DIPROPYLBENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-(PHENYLMETHANESULFONAMIDO)-N,N-DIPROPYLBENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
4-(PHENYLMETHANESULFONAMIDO)-N,N-DIPROPYLBENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
4-(PHENYLMETHANESULFONAMIDO)-N,N-DIPROPYLBENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
4-(PHENYLMETHANESULFONAMIDO)-N,N-DIPROPYLBENZENE-1-SULFONAMIDE
Reactant of Route 6
4-(PHENYLMETHANESULFONAMIDO)-N,N-DIPROPYLBENZENE-1-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.